3-Amino-3-(2-chlorophenyl)cyclobutan-1-ol
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Overview
Description
3-Amino-3-(2-chlorophenyl)cyclobutan-1-ol: is a chemical compound with the molecular formula C₁₀H₁₂ClNO and a molecular weight of 197.66 g/mol . This compound is characterized by the presence of an amino group, a chlorophenyl group, and a cyclobutanol ring. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-chlorophenyl)cyclobutan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzylamine and cyclobutanone.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the cyclobutanol ring. This is usually achieved through a Grignard reaction, where the 2-chlorobenzylamine reacts with cyclobutanone in the presence of a Grignard reagent (e.g., magnesium in dry ether).
Industrial Production Methods
the general principles of organic synthesis, such as optimization of reaction conditions, scaling up of reactions, and purification techniques, are likely applied to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-chlorophenyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Amino-3-(2-chlorophenyl)cyclobutan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmaceutical intermediate.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-chlorophenyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The amino group and chlorophenyl group play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-chlorophenyl)cyclobutan-1-ol: This compound has a similar structure but with the chlorine atom at the 4-position instead of the 2-position.
3-Amino-3-(2-bromophenyl)cyclobutan-1-ol: This compound has a bromine atom instead of a chlorine atom at the 2-position.
3-Amino-3-(2-fluorophenyl)cyclobutan-1-ol: This compound has a fluorine atom instead of a chlorine atom at the 2-position
Uniqueness
The uniqueness of 3-Amino-3-(2-chlorophenyl)cyclobutan-1-ol lies in its specific substitution pattern and the presence of the cyclobutanol ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H12ClNO |
---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
3-amino-3-(2-chlorophenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C10H12ClNO/c11-9-4-2-1-3-8(9)10(12)5-7(13)6-10/h1-4,7,13H,5-6,12H2 |
InChI Key |
IWUFYFZZZHUSKU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C2=CC=CC=C2Cl)N)O |
Origin of Product |
United States |
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